N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that features a pyrazole ring fused with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyrazole and anthracene moieties can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-carbamothioylbenzamide: Similar structure but with a carbamothioyl group instead of a sulfonamide group.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide: Features a trimethylbenzenesulfonamide group.
Uniqueness
The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide lies in its combination of a pyrazole ring with an anthracene moiety, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H19N3O5S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C25H19N3O5S/c1-15-22(25(31)28(27(15)2)16-8-4-3-5-9-16)26-34(32,33)17-12-13-20-21(14-17)24(30)19-11-7-6-10-18(19)23(20)29/h3-14,26H,1-2H3 |
InChI Key |
WXJOTUYESHTANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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